Comprehensive Technical Guide: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in Drug Discovery
Comprehensive Technical Guide: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in Drug Discovery
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.
Executive Summary & Chemical Identity
The pyrazolo[4,3-b]pyridine fused bicyclic system is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive kinase inhibitor backbone[1]. Specifically, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one represents a highly functionalized, advanced building block. It combines a bidentate hydrogen-bonding motif (the lactam) with an orthogonal synthetic vector (the C3-bromine) for Structure-Activity Relationship (SAR) exploration.
While simpler analogs like 3-Bromo-1H-pyrazolo[4,3-b]pyridine are widely cataloged[2], the 5(4H)-one derivative is a specialized intermediate requiring precise synthetic control. Table 1 summarizes its core identifiers, extrapolated from isomeric data[3] and structural cheminformatics.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value |
| IUPAC Name | 3-bromo-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| Monoisotopic Mass | 212.9538 Da |
| Canonical SMILES | O=C1C=CC2=C([nH]nc2Br)[nH]1 |
| Topological Polar Surface Area | 57.5 Ų |
| Hydrogen Bond Donors | 2 (N1-H, N4-H) |
| Hydrogen Bond Acceptors | 2 (N2, C5=O) |
Structural Significance & Mechanistic Rationale
As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary; it is driven by strict pharmacophoric requirements.
Lactam Tautomerism
The compound exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5(4H)-one (lactam) forms. In physiological conditions and solid-state, the lactam tautomer predominates . This is critical because the N4-H (donor) and C5=O (acceptor) pair perfectly mimics the hydrogen-bonding face of the adenine ring in ATP. This allows the scaffold to anchor deeply into the hinge region of various kinases.
The C3-Bromine Vector
The bromine atom at the C3 position is not a final pharmacophore but a synthetic handle. It points directly toward the solvent-exposed region or the hydrophobic gatekeeper pocket of a kinase (depending on the exact binding mode). This allows medicinal chemists to perform late-stage divergent synthesis, coupling various aryl or alkynyl groups to rapidly map the binding pocket.
Pharmacophore model illustrating the binding interactions of the pyrazolopyridinone scaffold.
Synthetic Methodologies
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one requires careful regiocontrol to ensure the bromine is directed exclusively to the C3 position without over-brominating the pyridine ring. The most reliable route utilizes 1H-pyrazolo[4,3-b]pyridin-5-amine as the starting material.
Synthetic workflow for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one via bromination and hydrolysis.
Protocol 1: Regioselective Electrophilic Bromination
Causality & Rationale: N-Bromosuccinimide (NBS) is utilized as a mild electrophilic bromine source. The pyrazole C3 position is highly nucleophilic due to the electron-donating effect of the adjacent nitrogen atoms. Running the reaction at 0°C suppresses electrophilic aromatic substitution on the less reactive pyridine ring.
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Setup: Dissolve 1H-pyrazolo[4,3-b]pyridin-5-amine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.
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Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent thermal runaway.
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Monitoring: Stir the reaction at 0°C for 2 hours. The reaction is self-validating via TLC (DCM:MeOH 9:1); the starting material will disappear, replaced by a higher Rf spot (the addition of the lipophilic bromine atom increases the retention factor).
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Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol 2: Diazotization and Hydrolysis to the Lactam
Causality & Rationale: The 5-amino group must be converted to the 5-oxo group. This is achieved by forming a diazonium salt, which is highly unstable. Heating the reaction forces the expulsion of nitrogen gas, leaving a carbocation that is immediately trapped by water to form the 5-hydroxy tautomer, which rapidly isomerizes to the stable 5(4H)-one.
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Setup: Suspend the 3-bromo intermediate in 10% aqueous H₂SO₄ (0.1 M) and cool to 0°C.
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Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.5 eq). Stir for 30 minutes at 0°C.
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Hydrolysis: Gradually heat the reaction mixture to 80°C.
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Validation: The reaction is a self-validating system; the visual evolution of N₂ gas bubbles confirms the hydrolysis is occurring. Once gas evolution ceases (approx. 2 hours), the reaction is complete.
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Isolation: Cool to room temperature and adjust the pH to ~6 using saturated NaHCO₃. The target compound, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, will precipitate as a solid. Filter and wash with cold water.
Downstream Functionalization: Cross-Coupling Strategies
To utilize this building block in drug discovery, the C3-bromine must be functionalized. The most common approach is the Suzuki-Miyaura Cross-Coupling .
Expert Insight: The lactam N4-H and pyrazole N1-H are acidic and can poison standard palladium catalysts or undergo unwanted N-arylation. To circumvent this, researchers must either:
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Protect the nitrogens: Use Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups prior to coupling.
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Use advanced pre-catalysts: Employ highly active, bulky catalysts like XPhos Pd G3 with excess aqueous base (e.g., K₃PO₄) to drive the C-C bond formation faster than N-arylation can occur.
General Suzuki Protocol: Combine the protected bromopyrazolopyridinone (1.0 eq), boronic acid (1.2 eq), XPhos Pd G3 (0.05 eq), and K₃PO₄ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas with argon for 10 minutes. Heat to 90°C for 4 hours.
Analytical Characterization
To ensure trust and scientific integrity, the isolated compound must be rigorously characterized. Expected analytical data for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one includes:
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LC-MS (ESI+): The mass spectrum will show a distinct 1:1 isotopic doublet at m/z 214.0 and 216.0 [M+H]⁺, which is the classic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[3].
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¹H NMR (400 MHz, DMSO-d₆):
- ~13.5 ppm (br s, 1H, pyrazole N1-H)
- ~11.2 ppm (br s, 1H, lactam N4-H)
- ~7.8 ppm (d, J = 9.0 Hz, 1H, pyridine C7-H)
- ~6.4 ppm (d, J = 9.0 Hz, 1H, pyridine C6-H)
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Note: The absence of a singlet around 8.0 ppm (which would correspond to the C3-H) confirms successful bromination.
References
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PubChemLite. "2-bromo-4h,5h-pyrazolo[1,5-a]pyrazin-4-one (C6H4BrN3O) - Structural Information and Monoisotopic Mass." Université du Luxembourg, Retrieved from: [Link]3]
